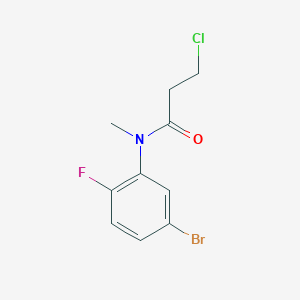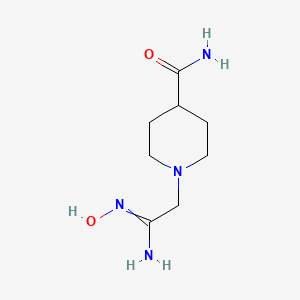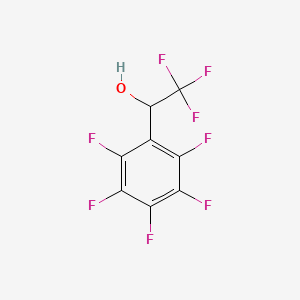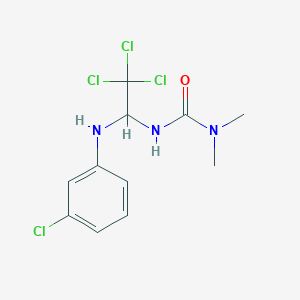
N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium. This intermediate is then reacted with a suitable reagent to introduce the chloro and methyl groups, forming the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents replacing the halogen atoms.
Scientific Research Applications
N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromo-2-fluorophenyl)acetamide: This compound shares a similar structure but lacks the chloro and methyl groups.
(5-Bromo-2-fluorophenyl)pyrazin-2-ylmethanol: Another related compound with different functional groups.
Uniqueness
N-(5-Bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide is unique due to the combination of bromine, fluorine, and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H10BrClFNO |
|---|---|
Molecular Weight |
294.55 g/mol |
IUPAC Name |
N-(5-bromo-2-fluorophenyl)-3-chloro-N-methylpropanamide |
InChI |
InChI=1S/C10H10BrClFNO/c1-14(10(15)4-5-12)9-6-7(11)2-3-8(9)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
SRPLBBLNJQZISF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=CC(=C1)Br)F)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Bromo-3-pyridyl)oxy]-2-phenylacetonitrile](/img/structure/B15045947.png)
![[(2S,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B15045954.png)
![(1R,4R)-2lambda4-thia-5-azabicyclo[2.2.1]heptane 2-oxide;hydrochloride](/img/structure/B15045966.png)


![1-(3,4-Dimethoxyphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B15045977.png)

![2-[(2Z)-2-[(Z)-cyclohex-3-en-1-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B15045980.png)
![[(2S,3S)-3-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B15045991.png)


![tert-butyl N-{3-[(2R,3R)-3-methylpiperidin-2-yl]propyl}carbamate](/img/structure/B15046007.png)
![(2E)-2-(hydroxyimino)-1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]naphthalen-1-one](/img/structure/B15046019.png)
![8-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15046030.png)
